1-Fluoro-2-phenylnaphthalene
Description
General Significance of Fluorine Incorporation in Organic Chemistry and Advanced Materials Science
The introduction of fluorine into organic molecules imparts a range of desirable properties. numberanalytics.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen in organic compounds with minimal steric hindrance. numberanalytics.com The carbon-fluorine bond is one of the strongest covalent single bonds, contributing to the high thermal stability and chemical inertness of fluorinated compounds. numberanalytics.comnih.govchinesechemsoc.org These characteristics are highly sought after in advanced materials science, leading to the development of high-performance fluoropolymers with applications in aerospace and electronics, as well as fluorinated nanomaterials for energy storage and biomedical devices. numberanalytics.com
In the realm of organic chemistry, fluorination can dramatically alter a molecule's lipophilicity, bioavailability, and metabolic stability, which is of particular importance in the design of pharmaceuticals and agrochemicals. numberanalytics.comchinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Furthermore, the unique electronic properties of fluorinated compounds make them valuable in the development of liquid crystals, surfactants, and materials for organic electronics. acs.org The ability of fluorine to modify optical and magnetic properties has also been a subject of intense study. acs.org
Overview of Phenylnaphthalene Scaffolds in Modern Chemical Research
Phenylnaphthalene scaffolds are structural frameworks that have garnered considerable attention in medicinal chemistry and materials science. wisdomlib.org These bicyclic aromatic hydrocarbons serve as versatile building blocks for the synthesis of a wide array of biologically active compounds and functional materials. ekb.eg The naphthalene (B1677914) core provides a planar and extended π-system, which can be readily functionalized at various positions to modulate the molecule's properties. ekb.eg
In medicinal chemistry, phenylnaphthalene derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. ekb.eg For instance, the 2-phenylnaphthalene (B165426) scaffold has been explored as a template for developing selective estrogen receptor beta (ERβ) ligands, which have potential applications in treating chronic inflammatory diseases. nih.gov The ability to introduce different substituents onto the phenyl and naphthalene rings allows for fine-tuning of the molecule's biological activity and pharmacokinetic profile. nih.gov
In materials science, the thermal and photophysical properties of phenylnaphthalenes make them attractive for various applications. cymitquimica.com They have been studied as potential high-temperature heat transfer fluids and as components in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The modular nature of the phenylnaphthalene framework allows for the systematic investigation of structure-property relationships, facilitating the design of materials with optimized performance characteristics. rsc.org
Specific Academic Context and Research Trajectories for 1-Fluoro-2-phenylnaphthalene
This compound (CAS Number: 22082-91-3) is a specific derivative within the broader class of fluorinated phenylnaphthalenes that has been the subject of focused academic inquiry. aksci.com Research on this compound is situated at the intersection of organofluorine chemistry, spectroscopy, and materials science.
A key area of investigation has been the study of its conformational properties and how the fluorine substituent influences the molecule's geometry in both the ground and excited states. Spectroscopic studies, including absorption and fluorescence spectroscopy, have been employed to probe the planarity of the molecule and the rotational dynamics between the phenyl and naphthalene rings. researchgate.netresearchgate.netacs.org These studies have provided valuable insights into the fundamental photophysical behavior of fluorinated aromatic systems. researchgate.netresearchgate.net
The synthesis of this compound and its derivatives is another active area of research. evitachem.com Various synthetic methodologies have been explored to efficiently construct this molecular framework. evitachem.com Furthermore, the compound serves as a building block for the synthesis of more complex molecules with potential applications in organic electronics and medicinal chemistry. vulcanchem.comsmolecule.com The presence of the fluorine atom can influence the electronic properties of these larger systems, making this compound a valuable synthon for the development of novel functional materials. vulcanchem.comvulcanchem.com
Structure
3D Structure
Properties
Molecular Formula |
C16H11F |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-fluoro-2-phenylnaphthalene |
InChI |
InChI=1S/C16H11F/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H |
InChI Key |
JJNLGVQRUREEQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Fluoro 2 Phenylnaphthalene and Analogous Fluorinated Naphthalenes
Carbon-Fluorine Bond Activation and Functionalization
The activation and subsequent functionalization of the robust C-F bond in fluoroaromatic compounds is a significant area of chemical research. rsc.orgrsc.orgnih.gov The unique properties imparted by fluorine, such as enhanced metabolic stability and altered electronic characteristics, make these transformations highly valuable. rsc.orgrsc.orgnih.gov
Main Group Metal-Mediated Transformations
Recent advancements in main group metal chemistry have provided novel strategies for the activation of C-F bonds in fluoroarenes. rsc.orgrsc.orgnih.gov These methods present an alternative to traditional transition metal-catalyzed reactions. rsc.orgrsc.orgnih.gov While specific studies on 1-fluoro-2-phenylnaphthalene are not extensively documented, research on analogous compounds such as 1-fluoronaphthalene (B124137) offers valuable insights. For instance, the use of higher-order potassium zincates has been shown to be effective in the zincation of non-activated fluoroarenes, including fluorobenzene and 1-fluoronaphthalene. rsc.org This approach demonstrates excellent chemo- and regioselectivity. rsc.org The resulting zincated intermediates are stable and can be utilized in further functionalization reactions, such as palladium-catalyzed Negishi cross-couplings and copper-catalyzed allylations or aroylations. rsc.org
The stability of the intermediates formed during these transformations is a key factor. For example, in the gallation of fluorobenzene, the resulting gallate complex is stable in solution at room temperature, allowing for subsequent reactions. rsc.org This stability is attributed to the nature of the metal-carbon and metal-fluorine interactions. rsc.org These findings suggest that similar main group metal-mediated transformations could be applicable to this compound, enabling the selective functionalization of the naphthalene (B1677914) core.
Silyl (B83357) Cation-Promoted Carbon-Fluorine Activation
Silyl cations are highly Lewis acidic species that have shown promise in the activation of C-F bonds. nih.govrsc.org While direct studies on this compound are limited, research on the activation of C-F bonds in other aromatic systems provides a basis for understanding potential reactivity. The in situ generation of silyl cations through electrochemical methods has been demonstrated as a mild approach for breaking the strong C-F bonds in trifluoromethyl arenes. rsc.org This "green" approach offers improved functional group tolerance compared to other methods. rsc.org
Furthermore, the combination of silylboronates and a suitable base, such as potassium tert-butoxide (KOtBu), can enable the selective activation of C-F bonds in organic fluorides under transition-metal-free conditions. springernature.com This system has been successfully applied to the carbosilylation of alkenes and the defluoroamination of organic fluorides. springernature.com The reaction proceeds with high regio- and chemoselectivity, tolerating other potentially reactive bonds such as C-O, C-Cl, and C-Br. springernature.comnih.gov These methodologies suggest that silyl cation-promoted C-F activation could be a viable strategy for the functionalization of this compound.
Gas-Phase Reactions of Fluoronaphthalene Derivatives
The investigation of gas-phase ion-molecule reactions provides fundamental insights into the intrinsic reactivity of molecules in the absence of solvent effects.
Metal Ion-Mediated Defluorination Pathways
The gas-phase reactions of transition metal ions with fluorinated aromatic compounds have been a subject of interest. Systematic studies on the reactions of hexafluorobenzene with a wide range of transition metal ions have revealed distinct reactivity patterns. yorku.ca Early transition metal cations tend to react via multiple fluorine atom abstraction, while late transition metal cations predominantly undergo association reactions. yorku.ca The reaction efficiency and pathways are correlated with the electronic configuration of the metal cation. yorku.ca
Radical Anion Dissociation Kinetics
The stability of radical anions of fluorinated aromatic compounds is a crucial factor in their reactivity. Studies on fluoronaphthalene radical anions have shown that their dissociation is negligibly slow. researcher.life This indicates a high degree of stability for the C-F bond in the radical anion state. In contrast, the radical anions of other halogenated naphthalenes, such as 1-bromo-2-methylnaphthalene, readily undergo dissociation of the carbon-halogen bond. unifi.itmdpi.comosti.gov The dissociation of the 1-bromo-2-methylnaphthalene radical anion is a downhill energy process with no activation energy, leading to the formation of a bromide anion and a naphthyl radical. unifi.it
The significant difference in the dissociation kinetics between fluoronaphthalene and other halonaphthalene radical anions highlights the exceptional strength of the C-F bond, even after the addition of an electron to the aromatic system. This stability is a key consideration in the design of reactions involving electron transfer to fluorinated aromatic compounds.
Positional Reactivity and Regioselectivity in Electrophilic Aromatic Substitution (e.g., Sulfonation)
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. wikipedia.org The position of substitution is governed by the directing effects of the substituents already present on the ring. wikipedia.org In the case of this compound, both the fluorine atom and the phenyl group influence the regioselectivity of incoming electrophiles.
Studies on the sulfonation of 1-fluoronaphthalene have shown that monosulfonation with sulfur trioxide in dichloromethane yields exclusively the 4-sulfonic acid derivative. researchgate.net This indicates a strong directing effect of the fluorine atom to the para position. The fluorine atom, despite its electron-withdrawing inductive effect, acts as an ortho-, para-director due to its ability to donate electron density through resonance. stackexchange.comresearchgate.netresearchgate.netscielo.org.mx In the naphthalene system, substitution at the 4-position is sterically less hindered and electronically favored.
For this compound, the phenyl group at the 2-position will also influence the substitution pattern. The phenyl group is generally considered to be an ortho-, para-director. Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be expected to substitute at positions activated by both the fluorine and phenyl groups, while also considering steric hindrance. Based on the strong directing effect observed in the sulfonation of 1-fluoronaphthalene, it is plausible that substitution would preferentially occur at the 4-position. Further substitution would then be directed by the combined effects of the fluorine, phenyl, and the newly introduced substituent.
Interactive Data Table: Regioselectivity in the Monosulfonation of 1-Halogenonaphthalenes
This table summarizes the product distribution for the monosulfonation of various 1-halogenonaphthalenes, highlighting the unique regioselectivity observed for 1-fluoronaphthalene.
| 1-Halogenonaphthalene | % 4-Sulfonic Acid | % 5-Sulfonic Acid |
| 1-Fluoronaphthalene | 100 | 0 |
| 1-Chloronaphthalene | Major | Minor |
| 1-Bromonaphthalene | Major | Minor |
| 1-Iodonaphthalene | Major | Minor |
Elucidation of Reaction Mechanisms in Fluorination and Functionalization Reactions
Oxidative Addition and Reductive Elimination Steps
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals like palladium, which are commonly used for the functionalization of aryl halides and related compounds. libretexts.org In these processes, the metal center undergoes a change in both its oxidation state and coordination number. libretexts.org
Oxidative Addition: This is typically the initial step in a cross-coupling catalytic cycle, where the metal center of a complex, often in a low oxidation state (e.g., Pd(0)), inserts into a bond of a substrate molecule (e.g., an aryl halide or triflate). This process increases the oxidation state of the metal by two (e.g., to Pd(II)). For the functionalization of fluorinated naphthalenes, this step would involve the reaction of a low-valent metal complex with a C-H or C-X (where X is a leaving group) bond on the naphthalene scaffold.
Reductive Elimination: This is the final step in many catalytic cycles, leading to the formation of the desired product and regeneration of the catalyst. libretexts.org In this intramolecular reaction, two ligands attached to the metal center are coupled and eliminated from the coordination sphere, forming a new bond. libretexts.org The oxidation state of the metal is consequently reduced by two, returning it to its initial state to re-enter the catalytic cycle. For reductive elimination to occur, the ligands to be coupled must typically be in a cis orientation to each other on the metal center. libretexts.org
A detailed study on the palladium-catalyzed fluorination of cyclic vinyl triflates provides significant insight into the critical nature of these steps. chemrxiv.org Mechanistic investigations revealed that after the initial oxidative addition and transmetalation steps, a key intermediate, an LPd(vinyl)F complex, is formed. The geometry of this intermediate is paramount to the reaction outcome. chemrxiv.org
The trans-LPd(vinyl)F complex , while being the thermodynamically more stable isomer, is resistant to reductive elimination. Instead, it is prone to an undesired side reaction involving intramolecular β-deprotonation, which leads to the formation of a palladium-cyclohexyne intermediate and results in low product yield and poor regioselectivity. chemrxiv.org
Conversely, the cis-LPd(vinyl)F complex readily undergoes reductive elimination to furnish the desired vinyl fluoride (B91410) product with high regioselectivity and efficiency. chemrxiv.org
This highlights the delicate balance required for a successful catalytic cycle, where the kinetics of reductive elimination must outcompete potential side reactions of the intermediate complexes.
Role of Intermediate Species and Catalysts
The course of fluorination and functionalization reactions is heavily influenced by the nature of the catalysts employed and the intermediate species formed during the reaction.
Catalysts: Transition metal complexes, particularly those of palladium and ruthenium, are pivotal in activating otherwise inert C-H and C-F bonds.
Palladium Catalysts: Palladium complexes are widely used for C-H functionalization. For instance, the direct C-H arylation of fluorinated naphthalenes can be achieved using a catalytic system comprising [Pd(OAc)₂] with a phosphine (B1218219) ligand like P(Cy)₂(tBu). nih.gov In such systems, a C-H activator (e.g., Ag₂O) and a base (e.g., Cs₂CO₃) are also essential components. nih.gov The palladium catalyst facilitates the entire cycle, from the initial C-H activation (which can be viewed as a type of oxidative addition) to the final reductive elimination that forms the C-C bond.
Ruthenium Catalysts: Ruthenium catalysts have shown unique activity in remote C-H functionalization of naphthalenes. A proposed mechanism for a three-component reaction involves a [RuCl₂(p-cymene)]₂ catalyst. The cycle is initiated by C-H activation, followed by oxidation of the ruthenium center via single-electron transfer (SET) to generate a trivalent ruthenium complex and an alkyl radical. This radical species then participates in the functionalization, with the catalyst being regenerated upon protonation of the final intermediate. rsc.org
Intermediate Species: The reaction pathway proceeds through a series of transient intermediates whose stability and reactivity dictate the product distribution.
Metal-Alkyl/Aryl Halide Complexes: As discussed, intermediates like the LPd(vinyl)F complex are central to palladium-catalyzed fluorination. The geometry of these species directly controls whether the reaction proceeds productively via reductive elimination or through undesired pathways. chemrxiv.org
Radical Species: In some mechanisms, particularly with ruthenium catalysts, radical intermediates play a key role. For example, an alkyl radical can be generated and subsequently attack the naphthalene ring system to form a new C-C bond. rsc.org
Diazonium Salts: Classic methods for introducing fluorine onto an aromatic ring, such as the Balz-Schiemann reaction, proceed through diazonium salt intermediates. In the synthesis of 1-fluoronaphthalene, 1-naphthylamine is first converted to a diazonium salt, which is then thermally decomposed to yield the fluorinated product. chemicalbook.comgoogle.com Similarly, 1-fluoro-2-nitronaphthalene can be prepared via the decomposition of the corresponding nitroamine diazonium fluoborate salt. rsc.org
β-Fluoroalkylmetal Intermediates: In reactions involving gem-difluoroalkenes, β-fluoroalkylmetal intermediates are formed. These species can readily undergo a process called β-fluoride elimination to generate monofluorinated alkene products. nih.gov
The table below summarizes catalyst systems and conditions used in the functionalization of fluorinated naphthalenes and related compounds.
| Reaction Type | Substrate | Catalyst System | Activator/Base | Product Yield | Reference |
| C-H Arylation | Fluorinated Naphthalenes | 5 mol % [Pd(OAc)₂] / P(Cy)₂(tBu) | Ag₂O / Cs₂CO₃ | Fair to Very Good | nih.gov |
| Remote C5-Functionalization | Naphthalenes | [RuCl₂(p-cymene)]₂ | - | - | rsc.org |
| Fluorination | Cyclic Vinyl Triflates | Pd-based | Additive (TESCF₃) | Improved Efficiency & Selectivity | chemrxiv.org |
Advanced Spectroscopic Characterization and Conformational Analysis of 1 Fluoro 2 Phenylnaphthalene
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy provides profound insights into the conformational equilibria of biaryls in both their ground and excited states. The absorption and emission characteristics are highly sensitive to the dihedral angle between the aromatic rings.
In biaryl systems like phenylnaphthalenes, the equilibrium conformation in the ground state (S₀) is a balance between stabilizing π-conjugation, which favors a planar structure, and destabilizing steric hindrance between ortho-hydrogens, which favors a twisted structure. For 1-phenylnaphthalene (B165152), the phenyl group at the 1-position induces significant steric strain, forcing the molecule into a non-planar conformation. The introduction of a fluorine atom at the 1-position in 2-phenylnaphthalene (B165426) to form 1-Fluoro-2-phenylnaphthalene would similarly result in a sterically hindered structure.
| Effect of Fluorine | Minimal shift compared to 2-phenylnaphthalene. | Fluorine is a weak chromophore and its electronic effects (inductive vs. resonance) on λₘₐₓ are often small. |
Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). The geometry of this excited state can differ significantly from the ground state. In many biaryls, the excited state is more planar than the ground state due to increased double-bond character in the central C-C bond.
The fluorescence emission of phenylnaphthalenes is sensitive to this conformational relaxation. For instance, the fluorescence of 2-phenylnaphthalene indicates the presence of at least two emissive components, suggesting multiple conformers or distinct excited states mcmaster.ca. The fluorescence spectrum of this compound would be expected to originate from this partially relaxed, more planar excited state. The emission would appear at a longer wavelength than the absorption (a phenomenon known as Stokes shift), and its quantum yield and lifetime would be dependent on the rigidity of the structure and the efficiency of non-radiative decay pathways. Oxygen is a well-known quencher of molecular fluorescence and can be used to study emissive components with different lifetimes mcmaster.canih.gov.
Table 2: Anticipated Photophysical Properties of this compound
| Property | Expected Characteristic | Influencing Factors |
|---|---|---|
| Emission Wavelength | Expected in the 380-520 nm range. | Dependent on the energy gap of the relaxed S₁ state, which is lower than the initial Franck-Condon state. |
| Fluorescence Lifetime (τ) | Likely in the nanosecond range. | The specific value is influenced by the rate of intersystem crossing and other non-radiative processes. |
| Fluorescence Quantum Yield (Φf) | Moderate. | Steric hindrance can promote non-radiative decay pathways (e.g., internal conversion via rotation), potentially lowering the quantum yield compared to a rigid analogue. |
| Conformational Complexity | Possibility of dual or complex fluorescence decay. | Arises if multiple ground-state conformers are present or if excited-state dynamics are complex mcmaster.ca. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, providing detailed information on the chemical environment and connectivity of atoms. For a complex molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.
A complete spectral assignment requires one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: The proton spectrum would show complex multiplets in the aromatic region (typically 7.0-8.5 ppm). Protons on the naphthalene (B1677914) and phenyl rings would have distinct chemical shifts influenced by their position relative to the fluorine atom and the other ring.
¹⁹F NMR: The fluorine spectrum would exhibit a single resonance, as there is only one fluorine atom in the molecule. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic naphthalene system.
¹³C NMR: The proton-decoupled ¹³C spectrum would display 16 distinct signals, one for each unique carbon atom. The carbon directly bonded to fluorine (C-1) would appear as a doublet with a large one-bond C-F coupling constant. Other carbons will also show smaller couplings to fluorine over multiple bonds.
While a specific dataset for this compound is not published, the table below outlines the expected chemical shift regions based on data for 1-fluoronaphthalene (B124137), 1-phenylnaphthalene, and 2-phenylnaphthalene spectrabase.comchemicalbook.comchemicalbook.com.
Table 3: Expected NMR Chemical Shift Ranges for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| ¹H | 7.2 - 8.2 | Aromatic protons. Signals will be complex due to H-H and H-F couplings. |
| ¹³C | 110 - 140 | Aromatic carbons. The C-F carbon (C1) will be significantly downfield and split by fluorine. |
| ¹⁹F | -110 to -130 | Relative to CFCl₃. Typical range for aryl fluorides. |
Scalar (J) coupling constants provide valuable information about the bonding and spatial arrangement of atoms. In this compound, the most informative couplings are the heteronuclear C-F constants.
¹JCF: The one-bond coupling between C-1 and ¹⁹F is typically very large in aromatic systems, often in the range of -240 to -260 Hz.
²JCF: The two-bond coupling to adjacent carbons (C-2 and C-9) is smaller, generally between 15 and 25 Hz.
³JCF: Three-bond couplings (e.g., to C-3 and C-8a) are typically in the range of 5-10 Hz.
Long-range JCF: Couplings over more than three bonds are usually small (< 3 Hz) but can sometimes be observed.
These C-F coupling constants are crucial for confirming the assignment of carbon signals in the naphthalene ring system rsc.orgresearchgate.net. Homonuclear F-F coupling is not applicable to this molecule as it contains only one fluorine atom.
When analyzing complex mixtures containing multiple fluorinated compounds, standard ¹H NMR spectra can become indecipherably crowded due to signal overlap. Advanced techniques are required to deconstruct these complex spectra. One such powerful method is FESTA (Fluorine-Edited Selective TOCSY Acquisition) nih.govacs.org.
FESTA is a 1D NMR method that simplifies complex ¹H spectra by selectively detecting only those protons that are in a spin system coupled to a specific, pre-selected ¹⁹F nucleus figshare.com. The high spectral dispersion and sensitivity of ¹⁹F NMR are used to advantage. By selectively irradiating a single ¹⁹F resonance, magnetization is transferred only to its coupled protons, allowing their subspectrum to be recorded cleanly without interference from other components in the mixture nih.gov.
Recent advancements include MODO-FESTA (modulated echo FESTA), which offers significant sensitivity advantages over the original method, and Pure Shift FESTA, which uses decoupling techniques to collapse complex multiplets into single sharp signals, providing ultra-high resolution acs.orgmanchester.ac.uk. These methods are invaluable for the structural analysis of fluorinated species in complex environments like reaction mixtures or biological samples, allowing for the "extraction" of the ¹H spectrum of an individual fluorinated component without physical separation acs.orgmanchester.ac.uk.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-phenylnaphthalene |
| 2-phenylnaphthalene |
| 1-fluoronaphthalene |
| Naphthalene |
Mass Spectrometry in Mechanistic Studies of Fluorinated Compounds
Mass spectrometry serves as a critical tool in the structural elucidation of fluorinated compounds, offering insights into their fragmentation patterns and underlying reaction mechanisms. The introduction of a fluorine atom into the 2-phenylnaphthalene framework is anticipated to significantly influence its mass spectral behavior.
In the analysis of aromatic molecules, the molecular ion peak is often prominent, and this compound is expected to follow this trend, exhibiting a strong molecular ion peak (M+) due to the inherent stability of its fused aromatic ring system. The fragmentation of fluorinated aromatic compounds typically proceeds through characteristic pathways, including the loss of the fluorine atom or the elimination of hydrogen fluoride (B91410) (HF). researchgate.netnist.gov These pathways provide valuable information regarding the stability of the parent molecule and its fragment ions.
Detailed Research Findings:
Mechanistic studies on related fluorinated aromatic hydrocarbons reveal that the fragmentation process is governed by the relative stability of the resulting cations and neutral fragments. For this compound, the electron-withdrawing nature of the fluorine atom can influence the ionization potential and the subsequent fragmentation cascade.
The primary fragmentation pathways anticipated for this compound upon electron ionization include the cleavage of the C-F bond to form a [M-F]+ ion and the elimination of a neutral HF molecule, leading to a [M-HF]+• radical cation. The relative abundance of these ions in the mass spectrum can shed light on the energetics of these competing fragmentation channels. Furthermore, the presence of the phenyl substituent introduces additional fragmentation possibilities, such as the loss of a phenyl radical (C6H5•) or even a benzene (B151609) molecule (C6H6) through rearrangement processes.
Below is a table summarizing the predicted significant fragment ions in the mass spectrum of this compound.
| Fragment Ion | Predicted m/z | Possible Neutral Loss | Significance |
|---|---|---|---|
| [C₁₆H₁₁F]⁺• | 222.26 | - | Molecular Ion |
| [C₁₆H₁₀F]⁺ | 221.25 | H• | Loss of a hydrogen radical |
| [C₁₆H₁₁]⁺ | 203.27 | F• | Loss of a fluorine radical |
| [C₁₆H₁₀]⁺• | 202.26 | HF | Elimination of hydrogen fluoride |
| [C₁₀H₆F]⁺ | 145.15 | C₆H₅• | Loss of a phenyl radical |
X-ray Crystallography for Molecular Geometry and Planarity Assessment
X-ray crystallography provides unparalleled detail regarding the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsional angles. While a crystal structure for this compound has not been reported, its molecular geometry can be reliably predicted by examining the structures of related phenylnaphthalenes and fluorinated aromatic compounds.
A key structural feature of phenylnaphthalenes is the dihedral angle between the naphthalene and phenyl ring systems. This angle is a consequence of steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the naphthalene core. In the case of this compound, the fluorine atom at the 1-position is expected to impose significant steric strain, forcing the phenyl ring to adopt a more twisted conformation relative to the naphthalene plane compared to the non-fluorinated parent compound, 2-phenylnaphthalene.
Detailed Research Findings:
Analysis of the crystal structures of various substituted biaryls demonstrates a clear correlation between the size of the ortho-substituents and the magnitude of the inter-ring dihedral angle. The fluorine atom, while relatively small, is larger than hydrogen and its placement at the sterically crowded 1-position of the naphthalene ring will undoubtedly lead to a non-planar ground-state conformation.
The following table presents the predicted key crystallographic parameters for this compound based on data from analogous structures.
| Parameter | Predicted Value | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Commonly observed for substituted aromatic hydrocarbons |
| Dihedral Angle (Naphthalene-Phenyl) | > 50° | Increased steric hindrance from the 1-fluoro substituent |
| C(1)-F Bond Length | ~1.35 Å | Typical value for aryl fluorides |
| C(2)-C(phenyl) Bond Length | ~1.49 Å | Standard sp²-sp² carbon-carbon single bond |
Computational Chemistry and Theoretical Studies on 1 Fluoro 2 Phenylnaphthalene
Quantum Chemical Calculations for Electronic Structure and Molecular Energetics
Quantum chemical calculations are fundamental to understanding the electronic architecture and energetic landscape of 1-Fluoro-2-phenylnaphthalene. These computational methods allow for the precise determination of molecular properties that are otherwise difficult to measure experimentally.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry and determining its ground state energy. Such calculations can predict key structural parameters, including bond lengths and angles, providing a detailed three-dimensional picture of the molecule.
Beyond the ground state, Time-Dependent DFT (TD-DFT) is employed to investigate the electronic excited states of this compound. This approach is crucial for understanding the molecule's photophysical properties, such as its absorption and emission spectra. By calculating the energies of vertical excitations, researchers can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, for instance, whether they are localized on the naphthalene (B1677914) or phenyl rings or involve charge transfer between them.
Table 1: Representative Data from DFT Calculations on Aromatic Molecules
| Calculated Property | Typical Method | Basis Set | Significance for this compound |
| Ground State Energy | B3LYP | 6-311++G(d,p) | Provides the basis for stability and reactivity analysis. |
| Optimized Geometry | B3LYP | 6-311++G(d,p) | Determines bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Gap | B3LYP | 6-311++G(d,p) | Indicates chemical reactivity and electronic excitation energy. |
| Excitation Energies | TD-DFT/B3LYP | 6-311++G(d,p) | Predicts UV-Vis absorption spectra and photophysical behavior. |
The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding the reactivity and electronic behavior of this compound. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.
The spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is likely to be distributed over the electron-rich naphthalene and phenyl rings, while the LUMO may also be delocalized across the aromatic system.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges on each atom. This is particularly important for understanding the effect of the electronegative fluorine atom on the electron density of the entire molecule. The fluorine atom is expected to carry a significant negative partial charge, which in turn influences the electrostatic potential of the molecule and its interactions with other polar molecules.
Conformational Flexibility and Potential Energy Surface Mapping
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the phenyl and naphthalene rings. A Potential Energy Surface (PES) scan can be performed to map the energy of the molecule as a function of the dihedral angle between the two aromatic rings. This computational technique involves systematically rotating one ring relative to the other and calculating the energy at each step.
The resulting PES reveals the most stable conformation (the global minimum) and any other low-energy conformers (local minima), as well as the energy barriers (transition states) that separate them. For this compound, steric hindrance between the hydrogen atoms on the phenyl ring and the naphthalene core, as well as potential weak intramolecular interactions involving the fluorine atom, will dictate the preferred orientation of the two rings. The minimum energy conformation is likely to be a non-planar arrangement where the two rings are twisted relative to each other to minimize steric repulsion.
Understanding the PES is crucial for predicting the dynamic behavior of the molecule in different environments and its ability to adopt specific conformations that may be important for its biological activity or material properties.
Investigation of Noncovalent Interactions Involving Fluorine
The fluorine atom in this compound plays a critical role in mediating noncovalent interactions, which are crucial for molecular recognition and self-assembly.
While organic fluorine is generally considered a weak hydrogen bond acceptor, it can participate in weak C–H···F–C hydrogen bonds. In the context of this compound, both intramolecular and intermolecular hydrogen bonds can be investigated computationally. Intramolecularly, a weak C-H···F interaction might occur between the fluorine and a nearby hydrogen on the phenyl ring, influencing the molecule's conformational preference.
Intermolecularly, the fluorine atom can interact with hydrogen bond donors from solvent molecules or other molecules in a condensed phase. The strength of these hydrogen bonds can be estimated by calculating the interaction energy between this compound and a model hydrogen bond donor. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize these weak interactions by identifying bond critical points and analyzing the electron density at these points. The energetics of these interactions are typically in the range of 1-5 kcal/mol.
Computational studies can quantify the contribution of these various weak interactions to the lattice energy of the crystalline form of this compound or the binding energy in a molecular complex. Energy decomposition analysis methods can partition the total interaction energy into its electrostatic, exchange-repulsion, polarization, and dispersion components, providing a detailed understanding of the nature of the forces at play.
Academic and Emerging Applications in Materials Science
Application in Organic Electronic Devices (e.g., Organic Semiconductors)
Organic semiconductors are pivotal to the advancement of flexible and cost-effective electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which governs charge transport and stability.
The introduction of a fluorine atom into the π-conjugated system of 2-phenylnaphthalene (B165426) has a profound impact on its electronic properties. Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly modulate the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In related fluorinated polycyclic aromatic hydrocarbons, such as fluorinated pentacene (B32325) derivatives, the presence of fluorine lowers the HOMO energy level. researchgate.net This increased oxidative stability is a critical factor in enhancing the longevity and reliability of organic electronic devices, which are often susceptible to degradation in ambient conditions. For instance, increasing the number of fluorine substituents in TIPS-pentacene has been shown to improve its stability against photodegradation. researchgate.net
Furthermore, fluorination can influence the intermolecular interactions and solid-state packing of organic semiconductors. The introduction of fluorine can lead to favorable π-π stacking, which is crucial for efficient charge transport. In polyfluorinated naphthalene (B1677914) diimides (NDIs), systematically short interplanar distances of less than 3.2 Å have been observed, facilitating electron transport. unipa.it While direct data for 1-Fluoro-2-phenylnaphthalene is an area of ongoing research, these findings on analogous compounds suggest that its fluorine substitution is likely to enhance its performance as an n-type semiconductor.
The design of high-performance organic semiconductors often involves a delicate balance of electronic properties, solubility, and processability. The fluorination of 2-phenylnaphthalene is a strategic design choice aimed at achieving this balance.
One key principle is the use of fluorination to create air-stable n-type semiconductors, which are essential for the development of complementary logic circuits. nih.gov Naphthalene tetracarboxylic diimides (NDIs) are a class of n-type molecular semiconductors where polyfluorination has been shown to enhance thermal and polymorphic stability. unipa.it These materials exhibit excellent solubility in common organic solvents, a critical property for solution-based fabrication techniques like spin-coating. nih.gov
The molecular design of this compound allows for its potential use in creating thin, uniform films with reproducible electronic properties. Heat treatment of thin layers of related organic semiconductors has been shown to result in consistent and reproducible n-type behavior with thermal activation energies suitable for electronic applications. nih.govnih.gov
Table 1: Comparison of Electronic Properties in Fluorinated vs. Non-Fluorinated Aromatic Compounds
| Property | Non-Fluorinated Aromatic | Fluorinated Aromatic | Impact of Fluorination |
| HOMO Energy Level | Higher | Lower | Increased oxidative stability |
| LUMO Energy Level | Higher | Lower | Improved electron injection |
| Air Stability | Generally lower | Generally higher | Enhanced device lifetime |
| Intermolecular Stacking | Variable | Often enhanced π-π stacking | Improved charge transport |
This table provides a generalized comparison based on findings from various fluorinated aromatic compounds.
Development of Heat Transfer Fluids for High-Temperature Energy Systems
High-temperature heat transfer fluids are critical components in various industrial applications, including concentrated solar power (CSP) systems. globalhtf.com These fluids must exhibit high thermal stability, low vapor pressure, and excellent heat transfer properties over a wide range of temperatures.
While research on 1-phenylnaphthalene (B165152) has shown its promise as a high-temperature heat transfer fluid, loop testing revealed isomerization at temperatures up to 450°C. ornl.govunt.edu The introduction of a fluorine atom in this compound is hypothesized to enhance its thermal stability. Fluorinated organic compounds are known for their high thermal stability due to the strength of the carbon-fluorine bond. researchgate.netdtic.mil
Studies on fluorinated graphene have demonstrated that increasing the fluorine content can improve thermal stability by enhancing the bond energy of the covalent C-F bonds. nih.gov Similarly, the fluorination of polydienes has been shown to enhance their thermal stability. dtic.mil While specific experimental data for this compound as a heat transfer fluid is not yet widely available, the established principles of fluorination suggest it could offer improved performance and a longer operational lifetime compared to its non-fluorinated counterpart, particularly in high-temperature applications. ornl.govornl.gov
Role as Chemical Probes in Advanced Imaging Techniques (e.g., ¹⁹F NMR or Positron Emission Tomography (PET) Imaging)
The unique nuclear properties of the fluorine-19 (¹⁹F) isotope make it an excellent candidate for use in advanced imaging techniques. ¹⁹F has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org
¹⁹F NMR spectroscopy offers a wide range of chemical shifts that are highly sensitive to the local chemical environment. biophysics.orgnih.gov This sensitivity allows ¹⁹F-containing molecules like this compound to serve as chemical probes to study molecular interactions and conformational changes in biological systems without the interference of background signals that can plague proton (¹H) NMR. nih.govresearchgate.net
In the field of medical imaging, the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is a cornerstone of Positron Emission Tomography (PET). mdanderson.org Small molecules can be radiolabeled with ¹⁸F to create PET tracers for non-invasive imaging. researchgate.net The synthesis of ¹⁸F-labeled this compound could enable its use as a PET imaging agent to study various biological processes, leveraging the favorable decay characteristics of ¹⁸F for high-resolution imaging. nih.govnih.gov
Incorporation into Functional Materials and Coatings
The incorporation of fluorine into polymers and coatings can impart a range of desirable properties, including chemical resistance, low surface energy (leading to hydrophobicity and oleophobicity), and thermal stability. man.ac.uk this compound can serve as a monomer or a building block for the synthesis of novel fluorinated polymers.
These fluoropolymers could find applications as durable and protective coatings with enhanced performance characteristics. The synthesis of polymers from fluorinated precursors is a well-established field, and the unique combination of the phenylnaphthalene core with a fluorine substituent in this compound offers opportunities to create materials with tailored properties for specific applications. man.ac.uk
Theoretical Frameworks for Tuning Material Properties via Fluorination
Computational chemistry plays a crucial role in understanding and predicting the effects of fluorination on molecular and material properties. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of fluorinated compounds. bohrium.com
Theoretical studies on fluorinated graphene nanoribbons have shown that specific fluorination patterns and degrees have a significant impact on conductivity. mdpi.com Computational models can predict how the introduction of a fluorine atom into the 2-phenylnaphthalene structure will alter its electronic properties, such as the HOMO-LUMO gap, which is critical for its function as a semiconductor. researchgate.net
Furthermore, computational simulations can be used to model the intermolecular interactions and packing of this compound in the solid state, providing insights into its potential for charge transport. mdpi.com These theoretical frameworks are invaluable for the rational design of new materials with optimized properties, guiding synthetic efforts toward the most promising molecular architectures.
Future Research Directions and Unresolved Challenges
Advancements in Environmentally Benign and Sustainable Synthetic Methodologies for Fluorinated Aromatic Compounds
The synthesis of organofluorine compounds has traditionally relied on methods that can be resource-intensive and generate significant waste. societechimiquedefrance.fr A major future direction is the development of green and sustainable synthetic routes. researchgate.netoup.com For a compound like 1-Fluoro-2-phenylnaphthalene, this involves moving away from harsh conditions and toxic reagents towards more environmentally friendly alternatives. researchgate.netrsc.org Research is increasingly focused on catalytic methods, which offer high efficiency and selectivity while minimizing waste. rsc.orgrsc.org
Key areas for future investigation include:
Solid-State Fluorination: Mechanochemical protocols that use potassium fluoride (B91410) (KF) and quaternary ammonium (B1175870) salts in solid-state reactions represent a rapid and solvent-free approach to nucleophilic aromatic fluorination. rsc.org Applying this technique to the precursors of this compound could significantly reduce solvent waste and energy consumption. rsc.org
Biocatalysis: The use of enzymes, such as those from the cytochrome P450 superfamily, for selective fluorination is a growing field. nih.gov While direct enzymatic synthesis of aryl fluorides is challenging, hybrid chemical-enzymatic methods could offer milder reaction conditions and higher selectivity, reducing the environmental impact of the synthesis process. nih.govacs.org
Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis and electrochemical strategies are emerging as powerful, sustainable tools for forming carbon-fluorine bonds under mild conditions. rsc.orgnih.gov These methods avoid the need for harsh chemical oxidants or reductants and could be adapted for the late-stage fluorination of naphthalene-based precursors. rsc.orgresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Fluorinated Aromatic Compounds
| Methodology | Traditional Approaches | Emerging Sustainable Approaches |
|---|---|---|
| Fluorinating Agent | Often harsh and hazardous reagents. | Milder reagents, including inorganic fluorides like KF. oup.comrsc.org |
| Solvent Use | High-boiling, often toxic polar solvents. | Solvent-free (mechanochemical) or aqueous systems. rsc.orgresearchgate.net |
| Energy Input | Typically requires high temperatures and prolonged reaction times. mdpi.com | Lower energy input via photocatalysis or electrochemistry. rsc.org |
| Waste Generation | Can produce significant stoichiometric byproducts. societechimiquedefrance.fr | Catalytic processes lead to higher atom economy and less waste. rsc.org |
| Catalyst | Often relies on precious metal catalysts. mdpi.com | Focus on earth-abundant metals and enzyme-based systems. nih.gov |
Deeper Understanding of Complex Carbon-Fluorine Bond Activation and Functionalization Pathways
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant chemical challenge. rsc.org A deeper mechanistic understanding is crucial for developing novel transformations of fluorinated molecules like this compound. mdpi.com Future research will likely focus on transition metal-catalyzed, metalloenzyme-mediated, and radical-based C-F bond cleavage. mdpi.comnih.govrsc.org
Current research frontiers include:
Transition Metal Catalysis: While significant progress has been made, many catalytic systems for C-F activation suffer from low efficiency or require harsh conditions. mdpi.com A key challenge is the development of catalysts based on more abundant and less expensive first-row transition metals. mdpi.com Chelation-assisted strategies, where a directing group guides a metal catalyst to a specific C-F bond, could enable highly regioselective functionalization of polyfluorinated naphthalene (B1677914) systems. acs.org
Metalloenzyme-Mediated Cleavage: Nature has evolved enzymes capable of cleaving C-F bonds. rsc.org Metalloenzymes, including certain dehaloperoxidases and cytochrome P450s, can mediate defluorination through the formation of high-valent metal-oxo species. nih.govrsc.org Studying these enzymatic pathways provides inspiration for designing new biomimetic catalysts for the degradation or transformation of persistent fluorinated compounds. rsc.orgrsc.org
Radical-Based Pathways: Visible-light photoredox catalysis has opened up new avenues for C-F bond activation via radical intermediates under mild conditions. nih.gov These single-electron transfer (SET) processes provide alternative reaction pathways compared to traditional two-electron mechanisms, enabling novel defluorinative functionalizations. nih.govresearchgate.net
Integration of Machine Learning and Artificial Intelligence in Fluorine Compound Design and Reaction Prediction
The complexity of fluorine chemistry, where subtle structural changes can dramatically alter molecular properties, makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). ikprress.orgmdpi.com These computational tools can accelerate the discovery of new fluorinated molecules and optimize reaction conditions, saving significant time and resources. acs.orgtoolify.ai
Future applications in the context of this compound and its derivatives include:
Predictive Modeling: ML algorithms can be trained on existing data to predict various chemical and physical properties, such as the reactivity of C-F bonds, fluorination strength of reagents, or NMR chemical shifts. rsc.orgrsc.orgresearchgate.net For example, a random forest algorithm has been successfully used to predict high-yielding conditions for deoxyfluorination reactions. acs.org This approach could be used to design novel derivatives of this compound with specific electronic or optical properties.
De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. nih.govmyscience.ca By defining target parameters (e.g., specific fluorescence wavelengths or binding affinities), AI could propose novel naphthalene-based structures incorporating fluorine that are optimized for specific applications in materials science or medicinal chemistry.
Reaction Optimization: AI can analyze vast parameter spaces to identify optimal conditions for complex chemical reactions. acs.org This includes selecting the best catalyst, solvent, and temperature for the synthesis or functionalization of this compound, leading to higher yields and purity. mdpi.com
Exploration of Novel Material Science Applications Beyond Current Paradigms
The unique properties imparted by fluorine—including high thermal stability, chemical resistance, and specific electronic characteristics—make fluorinated compounds attractive for advanced materials. nih.gov While the applications of this compound are not yet widely established, its aromatic, fluorinated structure suggests potential in areas such as organic electronics, advanced polymers, and functional materials. man.ac.ukconsensus.app
Promising avenues for future research include:
Fluorinated Polymers and Polyimides: Incorporating fluorinated monomers like a derivative of this compound into polymers can enhance their thermal stability, chemical resistance, and dielectric properties. nih.govresearchgate.net Research into new fluorinated polyimides is being driven by the need for materials with low dielectric constants for applications in 5G communications. researchgate.net
Metal-Organic Frameworks (F-MOFs): Using fluorinated organic linkers to construct MOFs can increase their hydrophobicity and moisture stability. rsc.org The polar C-F bonds within the framework can also enhance interactions with specific gas molecules, making F-MOFs promising candidates for gas sorption and separation applications. rsc.org
Organic Scintillators and Fluorophores: The rigid, conjugated system of the phenylnaphthalene core suggests potential for applications in organic light-emitting diodes (OLEDs) or as a scintillator for radiation detection. clemson.edu Fluorine substitution can be used to tune the emission wavelength and photophysical properties of organic fluorophores. clemson.edu
Table 2: Potential Material Science Applications for Fluorinated Naphthalene Derivatives
| Application Area | Key Properties Conferred by Fluorine | Potential Role of this compound Structure |
|---|---|---|
| Advanced Polymers | Thermal stability, chemical inertness, low dielectric constant. nih.govresearchgate.net | As a monomer to create high-performance polymers for electronics or protective coatings. |
| Organic Electronics | Modulation of HOMO/LUMO energy levels, improved charge transport. | Core structure for organic semiconductors or emitters in OLEDs. |
| Gas Separation (F-MOFs) | Increased hydrophobicity, specific interactions with analytes. rsc.org | As a fluorinated organic linker for building robust and selective MOFs. |
| Sensors/Scintillators | Tuning of photophysical properties, resistance to degradation. clemson.edu | A fluorescent core for chemical sensors or radiation detection materials. |
Synergistic Development of Experimental Techniques and Advanced Computational Models
The future of fluorine chemistry will heavily rely on the close integration of experimental work and advanced computational modeling. nih.gov Computational methods, such as density functional theory (DFT), can provide deep mechanistic insights that are difficult to obtain through experiments alone, while experimental data is crucial for validating and refining computational models. nih.govemerginginvestigators.org
Key areas for synergistic development include:
Mechanistic Elucidation: Computational chemistry can model transition states and reaction pathways for C-F bond activation, helping to explain observed reactivity and selectivity. researchgate.net This is particularly valuable for understanding complex catalytic cycles or enzymatic defluorination mechanisms. nih.govresearchgate.net
Predicting Molecular Properties: Quantum chemistry calculations can accurately predict properties like NMR shifts, molecular geometries, and electronic structures of fluorinated compounds. nih.govemerginginvestigators.org This synergy is powerful for identifying unknown products from complex reactions by comparing experimental spectra with computationally predicted values. nih.gov
Force Field Development: A significant challenge in molecular simulations of fluorinated compounds is the development of accurate force fields that can correctly model the unique interactions involving fluorine. nih.gov Combining high-level quantum calculations with experimental thermodynamic data is essential for creating more reliable models for molecular dynamics simulations, which are crucial for studying protein-ligand binding or material properties. nih.govpittcon.org
This integrated approach will be essential for rationally designing new experiments, interpreting complex results, and accelerating the development of novel fluorinated compounds and materials based on the this compound scaffold.
Q & A
Q. How should researchers handle uncertainties in structure-activity relationship (SAR) predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
